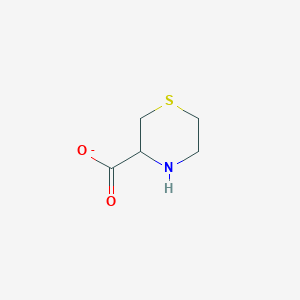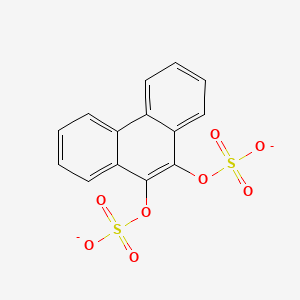
9,10-Phenanthrenediyl bissulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-phenanthrenediyl bissulfate is a phenanthrenediyl bissulfate. It derives from a phenanthrene-9,10-diol.
Scientific Research Applications
Redox Cycling and Electron Transfer
- Redox Cycling with Reactive Sulfides: 9,10-Phenanthraquinone (9,10-PQ), closely related to 9,10-Phenanthrenediyl bissulfate, shows significant redox cycling with reactive sulfides like hydropersulfide and polysulfides, suggesting potential applications in biological redox systems (Abiko et al., 2019).
Catalysis and Chemical Reactions
- Complex Formation with Copper: The complex formation between copper and 9,10-phenanthrenequinone, a derivative of 9,10-Phenanthrenediyl bissulfate, suggests potential uses in catalytic processes and materials science (Speier et al., 2001).
Environmental Remediation
- Soil and Groundwater Remediation: Persulfate, related to 9,10-Phenanthrenediyl bissulfate, is used in situ chemical oxidation for soil and groundwater remediation, especially for contaminant degradation (Tsitonaki et al., 2010).
- Degradation of Phenanthrene in Water: Research shows the efficiency of persulfate systems in degrading phenanthrene in aqueous solutions, indicating potential applications in water treatment and pollution control (Yu et al., 2018).
Biochemical Applications
- Metabolism in Human Cells: Studies on the metabolism of phenanthrene-9,10-quinone in human cells suggest applications in understanding human exposure to polycyclic aromatic hydrocarbons and potential health impacts (Huang et al., 2014).
Material Science
- Synthesis of Conjugated Polymers: Research into the synthesis of 9,10-bis(alkoxyphenyl)-2,7-diiodophenanthrenes, derived from 9,10-Phenanthrenediyl, highlights applications in creating advanced polymeric materials (Grisorio et al., 2007).
Photocatalysis and Photochemistry
- Visible-Light Promoted Reactions: A study on visible-light-promoted tandem difunctionalization of o-vinylanilides with trifluoromethylsulfinate using 9,10-phenanthrenedione as a catalyst suggests applications in green chemistry and photocatalysis (Natarajan et al., 2021).
Biodegradation
- Biodegradation by Soil Bacteria: The biodegradation of 9,10-phenanthrenedione, similar to 9,10-Phenanthrenediyl bissulfate, by soil bacteria indicates potential applications in bioremediation technologies (Kanaly & Hamamura, 2013).
Advanced Oxidation Processes
- Oxidation in Heated Systems: The study of bisoprolol oxidation in heated persulfate systems demonstrates the utility of persulfate in advanced oxidation processes for pharmaceutical compound degradation in water (Ghauch & Tuqan, 2012).
properties
Product Name |
9,10-Phenanthrenediyl bissulfate |
|---|---|
Molecular Formula |
C14H8O8S2-2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(10-sulfonatooxyphenanthren-9-yl) sulfate |
InChI |
InChI=1S/C14H10O8S2/c15-23(16,17)21-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)22-24(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)/p-2 |
InChI Key |
WTIHMYOACRETPQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




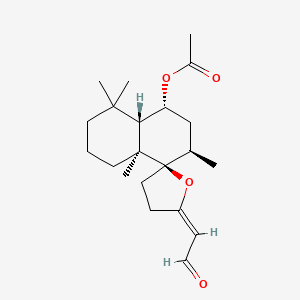
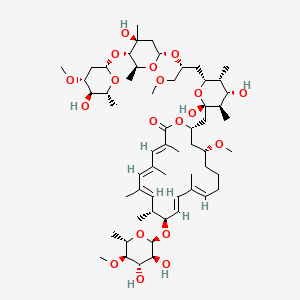

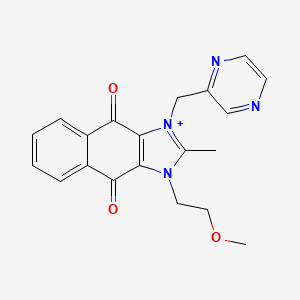
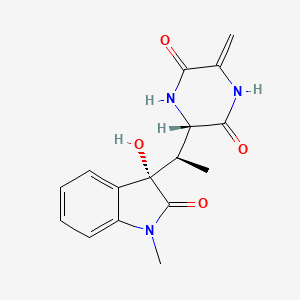

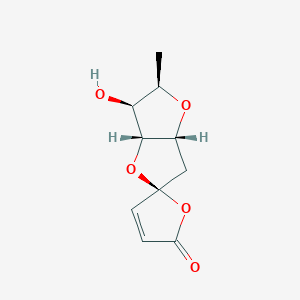


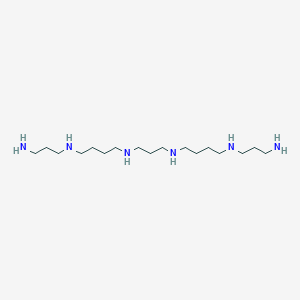
![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)

